molecular formula C15H17F3N2O2S B2600332 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396805-46-1

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2600332
CAS RN: 1396805-46-1
M. Wt: 346.37
InChI Key: CRNTYTXLSUGCAP-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TFB-TBOA is a potent and selective inhibitor of glutamate transporters, which are responsible for regulating the levels of the neurotransmitter glutamate in the brain.

Scientific Research Applications

Catalytic Applications

Base-Free Transfer Hydrogenation of Ketones

The study by A. Ruff et al. (2016) explores the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones. These complexes, which include derivatives of benzenesulfonamide, are characterized for their efficiency in catalysis under conditions that do not require dried or degassed substrates, or basic additives, highlighting their potential in green chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Synthesis of Novel Compounds

Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives

M. Khashi et al. (2014) discuss the DMAP-catalyzed synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This study demonstrates an efficient method for synthesizing novel derivatives bearing the aromatic sulfonamide moiety, which could have implications in the development of new materials or pharmaceuticals (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial Applications

Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide

A study by A.O. Ijuomah et al. (2022) on the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide reveals its effectiveness against various bacterial strains. The compound was synthesized and tested for its antimicrobial properties, showing potential as a candidate for developing new antibacterial agents (Ijuomah, Ike, & Obi, 2022).

Molecular and Structural Studies

Structural Investigation of Sulfonamide Derivatives

Danielle L Jacobs et al. (2013) report on the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. This research provides insight into the structural aspects of these compounds, which could inform their further application in coordination chemistry and material science (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2S/c16-15(17,18)13-5-7-14(8-6-13)23(21,22)19-9-1-2-10-20-11-3-4-12-20/h5-8,19H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNTYTXLSUGCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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